Functional Handle Availability: Quantifying Synthetic Utility via Reactive Group Presence
The primary differentiator is the presence of a reactive primary aromatic amine at the 5-position, a feature absent in the closest commercially available analog, 1,3,3,7-tetramethylindolin-2-one (CAS 344287-38-3). This functional group is quantitatively defined by its presence (1 per molecule) in the target compound versus its absence (0 per molecule) in the comparator. This presence enables a distinct set of chemical transformations, including diazotization, amide bond formation, and Schiff base synthesis, which are fundamental for bioconjugation and library diversification [1].
| Evidence Dimension | Presence of reactive primary amine (-NH2) group for derivatization |
|---|---|
| Target Compound Data | 1 functional amine group present |
| Comparator Or Baseline | 1,3,3,7-tetramethylindolin-2-one (CAS 344287-38-3): 0 amine groups |
| Quantified Difference | Absolute presence (1) vs. absence (0) |
| Conditions | Structural comparison based on chemical formula and IUPAC nomenclature |
Why This Matters
This determines the compound's suitability as a starting material for generating libraries of derivatives via amine-specific reactions, a crucial factor for medicinal chemists and chemical biologists.
- [1] Pal, K.; Koner, A.L. Rationally Designed Solvatochromic Fluorescent Indoline Derivatives for Probing Mitochondrial Environment. Chem. Eur. J. 2017, 23, 8610-8614. View Source
